Iodosulpride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100038-54-8 |
|---|---|
Molecular Formula |
C19H27IN2O4S |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-4-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C19H27IN2O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,21,23) |
InChI Key |
QICCKJBXMXZXJQ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I |
Synonyms |
iodosulpride N-((1-cyclopropylmethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-iodo-5-ethylsulfonylbenzamide |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Iodosulpride
Dopamine (B1211576) Receptor Subtype Binding Profile
Iodosulpride's interaction with dopamine receptors has been a key area of research, revealing a distinct binding profile that contributes to its pharmacological properties. Studies utilizing radiolabeled this compound, such as [125I]this compound, have been instrumental in characterizing its affinity and selectivity across different dopamine receptor subtypes.
High Affinity and Selectivity for D2 Dopamine Receptors
This compound demonstrates high affinity for D2 dopamine receptors. [125I]this compound has been described as a highly sensitive and selective ligand for D2 dopamine receptors. osti.gov Its binding to D2 receptors has been characterized in various brain regions, including the cerebral cortex and striatum. pnas.org Studies have shown that [125I]this compound binds to D2 receptors with high affinity, typically in the sub-nanomolar range. nih.govpnas.orgnih.gov For instance, a dissociation constant (Kd) of 0.9 nM for [125I]this compound binding to D2 receptors has been reported. pnas.orgnih.gov The binding of this compound to D2 receptors is saturable. psu.edu
High Affinity and Selectivity for D3 Dopamine Receptors
In addition to its affinity for D2 receptors, this compound also exhibits high affinity for D3 dopamine receptors. nih.govresearchgate.net The D3 receptor is a member of the D2-like family and shares significant homology with the D2 receptor. psu.eduresearchgate.net Research indicates that this compound binds to D3 receptors with high affinity, often comparable to its affinity for D2 receptors. nih.govnih.gov Studies using [125I]this compound have identified high-affinity binding sites (< 1 nM) in regions known to express D3 receptors, such as the islands of Calleja and the nucleus accumbens. nih.govnih.gov This high affinity for both D2 and D3 receptors positions this compound as a useful tool for studying these receptor subtypes. nih.govcapes.gov.br
Differentiation of D2 and D3 Binding Sites
While this compound binds to both D2 and D3 receptors with high affinity, experimental approaches have been developed to differentiate its binding to these two subtypes. The differential distribution of D2 and D3 receptors in the brain allows for their distinction. D2 receptors are widely distributed, including high levels in the caudate-putamen, while D3 receptors are more enriched in limbic areas like the islands of Calleja and the nucleus accumbens. nih.govnih.govnih.gov
Pharmacological methods, such as using selective ligands to mask one receptor subtype, have been employed with [125I]this compound to assess the density and localization of D2 and D3 sites. For example, using the D3-selective agonist 7-OH-DPAT to block D3 sites allows for the determination of D2 receptor binding by [125I]this compound. nih.gov Conversely, using a concentration of (-)sulpiride that occupies both D2 and D3 receptors allows for the assessment of total D2/D3 binding. nih.gov Digital subtraction autoradiography, comparing total binding to binding in the presence of a D3-selective compound, can visualize the distribution of D3 sites labeled by [125I]this compound. nih.gov These methods highlight that while this compound binds to both, the distinct anatomical localization and the use of selective pharmacological tools enable the differentiation of D2 and D3 binding sites. nih.govnih.gov
Comparative Binding with Other Dopaminergic Ligands
Comparing the binding profile of this compound with other dopaminergic ligands provides context for its selectivity. Unlike some earlier D2-selective ligands, this compound demonstrated significant binding in areas enriched with D3 receptors, such as the islands of Calleja, where ligands like [3H]spiperone and [3H]raclopride showed much lower or undetectable binding. nih.gov This difference was a key observation in recognizing the affinity of this compound for the D3 subtype. nih.gov
Studies comparing this compound with other benzamide (B126) derivatives like sulpiride (B1682569) and amisulpride (B195569) also reveal similarities and differences in their D2 and D3 affinities. Amisulpride, for instance, also shows high and similar affinity for both human D2 and D3 receptors. psu.edu Raclopride is known as a selective antagonist at D2 dopamine receptors with a higher affinity for D2 than D3. wikipedia.orgontosight.ai Haloperidol is a typical antipsychotic that nonselectively inhibits postsynaptic dopaminergic D2 receptors. mims.com
The comparative binding studies underscore this compound's characteristic of possessing high affinity for both D2 and D3 receptors, distinguishing it from ligands with greater selectivity for only one of these subtypes.
Here is a table summarizing comparative binding affinities (note: values can vary depending on experimental conditions and species):
| Compound | D2 Receptor Affinity (Ki or Kd) | D3 Receptor Affinity (Ki or Kd) | Selectivity (D2 vs D3 or D3 vs D2) | Source Type |
| This compound | High affinity (< 1 nM) nih.govpnas.orgnih.gov | High affinity (< 1 nM) nih.govresearchgate.net | Binds to both with high affinity nih.govnih.gov | Various |
| Raclopride | High affinity (e.g., 1.8 nM) wikipedia.org | Lower affinity (e.g., 3.5 nM) wikipedia.org | Selective for D2 over D3 wikipedia.orgontosight.ai | Literature |
| Amisulpride | High affinity (2.8 nM) psu.edu | High affinity (3.2 nM) psu.edu | High and similar affinity for D2 and D3 psu.edu | Literature |
| Haloperidol | Inhibits D2 receptors mims.com | Limited selectivity observed nih.gov | Nonselective D2 inhibitor mims.com | Literature |
Ligand-Receptor Interaction Dynamics and Kinetics
The interaction of this compound with dopamine receptors involves specific dynamic and kinetic processes that govern its binding and dissociation.
Kinetic Studies of this compound Binding to Dopamine Receptors
Kinetic studies examining the binding of this compound to dopamine receptors provide insights into the rates of association and dissociation. While detailed kinetic parameters (like kon and koff rates) specifically for this compound across different receptor subtypes were not extensively detailed in the provided search results, the use of radiolabeled this compound in binding experiments implies kinetic considerations. nih.govpnas.orgnih.gov Binding assays typically involve incubation periods to reach equilibrium, followed by separation of bound from free ligand and measurement of radioactivity, reflecting the outcome of kinetic processes. pnas.orgnih.gov Studies using [125I]this compound have involved incubation times to assess binding to D2 receptors. pnas.orgnih.gov The high affinity of this compound for D2 and D3 receptors suggests relatively slow dissociation rates, contributing to sustained receptor occupancy. Further dedicated kinetic studies would provide more precise parameters describing the real-time interaction dynamics of this compound with its target receptors.
Influence of Endogenous Monoamines on this compound Binding
The binding of this compound to dopamine receptors can be influenced by the presence of endogenous monoamines, particularly dopamine. Studies using quantitative autoradiography with [125I]this compound have provided insights into this interaction. In rat brain sections, the binding of [125I]this compound to D3 receptors, particularly in areas like the islands of Calleja, was significantly affected by endogenous inhibitors. Omitting the preincubation (washing) step, which removes endogenous substances, prevented the achievement of D3 receptor labeling, suggesting a tight binding of an endogenous monoamine, likely dopamine, to the D3 receptor nih.gov. This tight occupancy was not observed for the D2 receptor nih.gov. Furthermore, depletion of monoamines in rats using tetrabenazine (B1681281) prevented the occlusion of the D3 receptor, reinforcing the role of endogenous monoamines in modulating this compound binding to this subtype nih.gov. In studies examining dopamine inhibition of this compound binding to D2 receptors in mice, a loss of high-affinity dopamine binding was observed in mice deficient in Go protein, highlighting the influence of G protein coupling on the interaction between endogenous dopamine and the D2 receptor, which in turn affects antagonist binding pnas.org.
Modulation by Accessory Proteins (e.g., GIPC) in Receptor Binding
Accessory proteins can play a role in modulating the binding characteristics and expression of dopamine receptors, thereby indirectly influencing this compound binding. GIPC (G protein-interacting ArfGAP-interacting protein) has been shown to interact with dopamine D2 and D3 receptors. Studies have demonstrated that GIPC can increase the protein expression of both D2R and D3R. molbiolcell.org. This effect is attributed to a direct interaction between GIPC and the receptors, potentially involving their sequestration during biosynthesis, processing, or degradation molbiolcell.org. In experiments using HEK293 cells, [125I]this compound binding was significantly higher in cells co-transfected with D2R or D3R and GIPC compared to cells transfected with the receptors alone molbiolcell.org. This suggests that the presence of GIPC leads to an increased number of available binding sites for this compound by enhancing receptor expression levels molbiolcell.org.
Interactive Data Table: Influence of GIPC on [125I]this compound Binding
| Cell Line | Receptor Transfected | GIPC Co-transfection | [125I]this compound Binding (% of Control) |
| HEK293 | D2R | No | 100 |
| HEK/GIPC | D2R | Yes | 175-200 |
| HEK293 | D3R | No | 100 |
| HEK/GIPC | D3R | Yes | 175-200 |
| HEK293 | D3ΔC | No | Reduced binding |
| HEK/GIPC | D3ΔC | Yes | No significant effect |
| HEK293 | D4R | No | 100 |
| HEK/GIPC | D4R | Yes | No effect |
*Note: Data is illustrative, based on reported trends where [125I]this compound binding was 75-100% higher with GIPC co-transfection for D2R and D3R molbiolcell.org. D3ΔC refers to a D3 receptor mutant with a C-terminal deletion molbiolcell.org.
G-Protein Coupling and Intracellular Signaling Context
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/Go family frontiersin.orgnih.govresearchgate.net. This coupling is central to their function and the downstream intracellular signaling cascades they modulate.
Guanine (B1146940) Nucleotide Modulation of D2 Receptors and Functional Coupling
The interaction between dopamine D2 receptors and G proteins is modulated by guanine nucleotides, such as GTP and GDP. The presence of guanine nucleotides typically reduces the affinity of agonists for the receptor, a phenomenon known as the "GTP shift" pnas.orgcapes.gov.br. This shift reflects the uncoupling of the receptor from the G protein pnas.org. Studies using [125I]this compound binding have investigated this modulation. In the presence of a guanine nucleotide analog like 5'-guanylylimidodiphosphate (GppNHp), dopamine competition curves for [125I]this compound binding to D2 receptors are shifted to the right, indicating a decrease in dopamine's apparent affinity nih.govnih.gov. This effect is consistent with the D2 receptor being functionally coupled to a G protein nih.govnih.gov. The D2 receptor can exist in high and low affinity states for agonists, with the high-affinity state representing the receptor coupled to a G protein oup.comrug.nl. Guanine nucleotides promote the conversion of the high-affinity state to the low-affinity state pnas.orgnih.gov. While D2 receptors are known to couple to Gi/Go proteins, studies in Go-deficient mice showed a loss of high-affinity dopamine binding to D2 receptors, suggesting that Go is a predominant G protein coupled to D2-like receptors in the brain pnas.organu.edu.au. The D2 receptor subtypes, D2S and D2L, which differ by an insert in the third intracellular loop, both couple to the inhibition of adenylyl cyclase via a pertussis toxin-sensitive G protein, although the D2S form appears more efficient in this inhibition oup.com.
Canonical and Non-Canonical Signaling Pathways Modulated by D2/D3 Receptor Activation
Dopamine D2 and D3 receptors modulate a variety of intracellular signaling pathways, categorized as canonical (G protein-dependent) and non-canonical (often G protein-independent).
Canonical Signaling: The primary canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP) frontiersin.orgresearchgate.netacnp.orgmdpi.com. This is mediated by their coupling to Gi/Go proteins frontiersin.orgnih.govresearchgate.net. Reduced cAMP levels subsequently affect the activity of protein kinase A (PKA) and its downstream targets, including DARPP-32 mdpi.com. D2-like receptors can also influence ion channels, such as activating certain types of K+ channels (e.g., GIRK channels) and inhibiting Ca2+ currents, often via Gi/Go coupling pnas.orgfrontiersin.org.
Non-Canonical Signaling: In addition to G protein-dependent pathways, D2 and D3 receptors also engage in non-canonical signaling, notably through interactions with β-arrestins nih.govnih.govnih.govpnas.orgbiorxiv.org. Beta-arrestin recruitment can occur upon receptor activation and can both "arrest" G protein signaling and scaffold other signaling molecules nih.govnih.govbiorxiv.org. For D2 receptors, β-arrestin2 has been shown to mediate G protein-independent signaling by scaffolding molecules like extracellular signal-regulated kinase (ERK) and protein kinase B (Akt/PKB) mdpi.comnih.gov. This β-arrestin-dependent pathway involving Akt-GSK3β-β-catenin has been observed in the context of D2 receptor signaling mdpi.comsemanticscholar.org. D3 receptors also interact with β-arrestin3 (β-arrestin 2) and can modulate pathways like the Akt/mTOR/p70S6/4E-BP1 pathway in striatal medium spiny neurons biorxiv.orgnih.gov. Furthermore, D3 receptors can modulate CaV3 channels through a β-arrestin-dependent mechanism mdpi.com. While D3 receptor-mediated inhibition of adenylyl cyclase and stimulation of ERK phosphorylation have been suggested to involve Gβγ subunits, non-canonical pathways involving β-arrestin are also significant mdpi.com. The diversity of signaling pathways modulated by D2/D3 receptors, including both canonical and non-canonical mechanisms, highlights the complexity of their cellular actions nih.govnih.gov.
Advanced Methodologies Employing Iodosulpride in Neuroscience Research
Quantitative Receptor Autoradiography Techniques
Quantitative receptor autoradiography allows for the microscopic localization and quantification of receptor binding sites in tissue sections. researchgate.net [125I]-Iodosulpride is frequently used in this context due to its high specific activity and the suitability of 125I for autoradiographic analysis, particularly in small brain regions or those with low receptor densities. nih.gov
In Vitro Autoradiography for Receptor Localization and Quantification
In vitro autoradiography involves incubating slide-mounted tissue sections with a radioligand, such as [125I]-Iodosulpride, under conditions that optimize specific binding to the target receptors. researchgate.net After washing to remove unbound ligand, the sections are dried and placed against a radiation-sensitive film or imaging plate to generate an autoradiogram. researchgate.net The density of the resulting signal on the autoradiogram is proportional to the concentration of bound radioligand in the tissue, allowing for the quantitative measurement of receptor density and distribution. researchgate.netgiffordbioscience.com
[125I]-Iodosulpride has been successfully employed in in vitro autoradiography to characterize and localize dopamine (B1211576) D2 receptors in various brain regions, including the rat striatum, nucleus accumbens, and olfactory tubercle, as well as in the human retina. nih.govjneurosci.orgnih.gov Studies have shown that [125I]-Iodosulpride binding in tissue sections is saturable, has high affinity, and exhibits appropriate pharmacology, consistent with labeling of dopamine D2 receptors. nih.gov
Ex Vivo Autoradiography for Receptor Occupation Studies
Ex vivo autoradiography is a technique used to assess receptor occupancy by a non-radiolabeled compound administered in vivo. giffordbioscience.compsychogenics.com In this method, the compound of interest is administered to an animal, and after a specified period, the animal is sacrificed, and brain tissue sections are prepared. psychogenics.com These sections are then incubated with a radioligand (e.g., [125I]-Iodosulpride) in vitro. nih.gov The amount of radioligand binding is inversely proportional to the level of receptor occupancy by the administered compound in vivo. psychogenics.comresearchgate.net
This technique is particularly valuable for studying the pharmacodynamics of drugs targeting dopamine receptors, allowing researchers to determine the extent and duration of receptor engagement in specific brain regions following systemic administration. psychogenics.comsygnaturediscovery.com Ex vivo autoradiography using [125I]-Iodosulpride has been applied to investigate the occupancy of dopamine D2 receptors by antipsychotic drugs like risperidone, demonstrating its utility in quantifying receptor engagement in vivo. nih.gov
Digital Subtraction Autoradiography for Subtype Distribution
Digital subtraction autoradiography is a method used to differentiate and visualize the distribution of closely related receptor subtypes, such as dopamine D2 and D3 receptors, when a radioligand binds to both with high affinity. nih.gov By utilizing a radioligand that labels both subtypes (like [125I]-Iodosulpride) and a selective competing ligand for one subtype (e.g., a D3-selective compound like 7-OH-DPAT), the binding to the common subtype can be "subtracted" digitally. nih.govnih.gov
The process typically involves incubating adjacent tissue sections with [125I]-Iodosulpride under two different conditions: one where total binding (D2 + D3) is measured, and another where binding to one subtype (e.g., D2) is blocked by a selective cold ligand, leaving only binding to the other subtype (D3). nih.govnih.gov Digital images of the resulting autoradiograms are then processed, and the image representing binding to the blocked subtype is subtracted from the image representing total binding to reveal the distribution of the other subtype. nih.gov This technique has been instrumental in mapping the distinct distribution patterns of D2 and D3 receptors in the rat brain, showing high levels of D3 binding in areas like the islands of Calleja and nucleus accumbens. nih.govnih.gov
Comparative Radioligand Binding Studies
Comparative radioligand binding studies involve examining the binding characteristics of different radioligands to the same receptor population or the binding of a single radioligand to different receptor populations. science.gov [125I]-Iodosulpride is frequently used in such studies, often in comparison with other dopamine receptor ligands like [3H]-Raclopride or [3H]-Spiperone, to characterize receptor subtypes and their pharmacological properties. nih.govcore.ac.uk
Advantages of [125I]-Iodosulpride for Autoradiographic Resolution and Sensitivity
[125I]-Iodosulpride offers significant advantages for autoradiographic studies compared to tritiated ([3H]) ligands, particularly concerning resolution and sensitivity. nih.govresearchgate.net The higher specific activity of 125I allows for the detection of lower concentrations of binding sites and reduces the required exposure times for autoradiography. nih.govpsychogenics.com Furthermore, the higher energy of the beta particles emitted by 125I results in less tissue quenching compared to the lower energy beta particles from tritium, leading to better spatial resolution and more accurate quantification, especially in heterogeneous tissues containing both gray and white matter. nih.govresearchgate.netresearchgate.net This enhanced resolution is crucial for precisely localizing receptors in small or anatomically complex brain structures. nih.gov
Methodological Considerations for Selective D2 and D3 Receptor Labeling (e.g., D2 Occlusion)
While Iodosulpride binds to both D2 and D3 receptors, methodologies have been developed to achieve selective labeling of these subtypes in binding studies. nih.govnih.gov One common approach is the use of selective competing ligands. For instance, to selectively label D3 receptors, a relatively low concentration of [125I]-Iodosulpride can be used in the presence of a concentration of a D2-selective ligand (like Sulpiride (B1682569) or Domperidone) that is sufficient to occupy most D2 sites but has minimal binding to D3 sites. nih.govnih.gov This technique is sometimes referred to as D2 occlusion, where the binding to D2 receptors is "occluded" by the competing ligand, allowing for the specific measurement of D3 binding. nih.gov
Conversely, to label D2 receptors selectively using a ligand that also binds to D3, a D3-selective ligand (such as 7-OH-DPAT) can be used to block binding to D3 sites. nih.gov Researchers have utilized [125I]-Iodosulpride with 7-OH-DPAT to selectively visualize D2 sites, predominantly in the striatum. nih.gov Careful selection of ligand concentrations and incubation conditions is essential to ensure the desired selectivity and minimize non-specific binding. researchgate.net Studies have also highlighted the importance of tissue preparation, such as preincubation or washing of sections, which can influence the binding of [125I]-Iodosulpride and the ability to selectively label D3 receptors, potentially by removing endogenous inhibitors. nih.gov
Cell-Based Receptor Binding and Functional Assays
Cell-based assays are fundamental techniques in neuroscience research for characterizing receptor interactions and evaluating the functional consequences of ligand binding. This compound, particularly in its radiolabeled form ([125I]this compound), is a valuable tool in these assays, primarily due to its affinity for dopamine D2 and D3 receptors molbiolcell.orgmolbiolcell.org. These methods allow for the investigation of receptor binding characteristics, signaling pathways, and the effects of various compounds on receptor activity in a controlled cellular environment.
Application in Transfected Cell Lines for Receptor Characterization
Transfected cell lines, engineered to express specific receptor subtypes, are widely used to study the binding properties and functional responses of individual receptors in isolation revvity.comnih.gov. This compound has been extensively applied in such systems, particularly with cell lines expressing human or rat dopamine D2 and D3 receptors molbiolcell.orgmolbiolcell.orgnih.govpsu.edu.
Studies utilizing transfected CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney 293) cells have been instrumental in characterizing the binding of [125I]this compound to D2 and D3 receptors molbiolcell.orgmolbiolcell.orgnih.govpsu.edu. These experiments typically involve incubating cell membranes or whole cells expressing the receptor with a fixed concentration of [125I]this compound and varying concentrations of competing ligands to determine binding affinity (Ki values) molbiolcell.orgregulations.govpsu.edu. Nonspecific binding is determined in the presence of a high concentration of a known antagonist, such as eticlopride (B1201500) or sulpiride molbiolcell.orgregulations.govresearchgate.net.
Research using transfected cell lines has demonstrated that [125I]this compound binds with high affinity to both D2 and D3 receptors molbiolcell.orgnih.govpsu.edu. These studies have also revealed differences in the pharmacological profiles of D2 and D3 receptors, with certain agonists and antagonists displaying differential affinities for the two subtypes nih.govpsu.eduresearchgate.net. For instance, some compounds previously considered autoreceptor-selective showed higher affinities at D3 than at D2 receptors in these cell systems nih.gov.
Furthermore, transfected cell lines have been used to investigate the functional coupling of dopamine receptors to downstream signaling pathways. While D2-like receptors (including D2, D3, and D4) can inhibit forskolin-stimulated adenylate cyclase activity, the efficiency of coupling can vary depending on the cell line and receptor subtype researchgate.netnih.gov. Studies using [125I]this compound binding in transfected cells have also explored the influence of intracellular proteins, such as GIPC, on D2 and D3 receptor expression and ligand binding, highlighting the complex regulatory mechanisms governing these receptors molbiolcell.orgnih.gov.
Data from binding experiments in transfected cell lines can be analyzed using nonlinear regression curve-fitting programs to determine binding parameters such as dissociation constant (Kd) and maximum number of binding sites (Bmax) molbiolcell.orgnih.govjneurosci.org.
An example of data obtained from transfected cell lines using [125I]this compound binding is shown below, illustrating the binding characteristics in different cell lines expressing D2 or D3 receptors.
| Cell Line | Expressed Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein or sites/cell ) | Reference |
| N417 | D2 | [125I]this compound | 1.3 | 1606 sites/cell | nih.gov |
| CHO | Human D2 | [125I]this compound | - | - | nih.govpsu.edu |
| CHO | Human D3 | [125I]this compound | - | Up to 106 sites/cell | nih.govpsu.edu |
| COS7 | D3R Mutants | [125I]this compound | - | Reduced binding (up to 94%) | molbiolcell.org |
| HEK293 | D2R/D3R | [125I]this compound | - | Increased binding with GIPC | molbiolcell.orgnih.gov |
Note: Specific Kd and Bmax values may vary depending on the experimental conditions and the specific cell line used.
Membrane Preparations for In Vitro Receptor Binding Analysis
In vitro receptor binding analysis using membrane preparations is a classic technique for quantifying receptor density and affinity, as well as evaluating the binding of potential ligands revvity.comnih.gov. This compound, particularly [125I]this compound, is a widely used radioligand for studying dopamine D2 and D3 receptors in membrane preparations from various sources, including transfected cells and brain tissue molbiolcell.orgmolbiolcell.orgregulations.govjneurosci.org.
The process typically involves preparing cell membranes or tissue homogenates, which contain the receptors of interest molbiolcell.orgregulations.gov. These membrane preparations are then incubated with a fixed concentration of [125I]this compound, either alone (for saturation binding studies) or in the presence of varying concentrations of competing compounds (for competition binding studies) molbiolcell.orgregulations.govpsu.edu. After incubation, the unbound radioligand is separated from the membrane-bound receptors, usually by filtration, and the radioactivity bound to the membranes is measured regulations.govwikipedia.org.
Membrane binding assays with [125I]this compound have been crucial for determining the binding characteristics of D2 and D3 receptors in different brain regions and species regulations.govjneurosci.org. For instance, studies using rat striatal membranes, a region rich in dopamine receptors, have utilized [125I]this compound to assess the binding of various compounds and their potential interaction with the D2 receptor regulations.gov. These assays allow for the determination of binding parameters such as Kd and Bmax, providing quantitative information about the receptor population regulations.govjneurosci.org.
Competition binding experiments using [125I]this compound and a range of dopaminergic ligands in membrane preparations help to establish the selectivity and affinity of these compounds for D2 and D3 receptors molbiolcell.orgpsu.edu. This is particularly important for the development and characterization of novel therapeutic agents targeting these receptors psu.eduacs.org.
Studies have also employed membrane preparations to investigate the interaction of endogenous proteins with dopamine receptors. For example, [125I]this compound binding to solubilized D2/D3 receptors from rat striatum has been used in immunoprecipitation assays to demonstrate the interaction between these receptors and proteins like GIPC molbiolcell.orgnih.gov.
The data obtained from membrane binding assays with [125I]this compound provide valuable insights into the pharmacological properties of dopamine D2 and D3 receptors and serve as a basis for understanding their role in various physiological and pathological processes.
| Source of Membrane Preparation | Receptor(s) Studied | Radioligand | Application | Reference |
| Transfected CHO cells | Human D2, D3 | [125I]this compound | Characterization of binding properties | nih.govpsu.edu |
| Transfected HEK cells | Human D3, D2L | [125I]IABN (related) | Displacement binding assays | acs.org |
| Rat Striatum | D2, D3 | [125I]this compound | Endogenous protein interaction, binding analysis | molbiolcell.orgregulations.govnih.gov |
| COS7 cells | D3R Mutants | [125I]this compound | Ligand-binding analysis of receptor mutants | molbiolcell.org |
Note: [125I]IABN is a related radioligand used in some studies for D3/D2 receptor binding. acs.org
Pre Clinical Pharmacological Applications of Iodosulpride in Animal Models
Neuroanatomical Mapping and Ontogenetic Development of Dopamine (B1211576) Receptors
Autoradiographic techniques employing [125I]iodosulpride have been instrumental in mapping the distribution of dopamine D2 receptors in the rodent brain and studying their development. nih.govjneurosci.org
Regional Distribution of D2 and D3 Receptors in Rodent Brains (e.g., Striatum, Nucleus Accumbens, Islands of Calleja, Olfactory Tubercle, Substantia Nigra, Ventral Tegmental Area, Neocortex, Cerebellar Cortex, Hippocampus, Retina)
Studies using [125I]this compound have revealed a widespread distribution of dopamine D2 receptors in the rat brain. High densities of D2 receptors are observed in areas of the basal ganglia and associated structures, with the caudate-putamen exhibiting the highest densities. jneurosci.org The distribution within the caudate-putamen is heterogeneous, with higher densities in the ventrolateral and lateral areas compared to the medial levels. jneurosci.org Significant receptor densities are also found in the substantia nigra and ventral tegmental area, regions containing dopaminergic perikarya where D2 receptors largely function as somatodendritic autoreceptors. nih.govjneurosci.org
Beyond the classic dopamine-innervated areas, [125I]this compound has also visualized D2 receptor sites in regions previously not consistently labeled, such as the neocortex, cerebellar cortex, and the stratum lacunosum-moleculare of the hippocampus. jneurosci.org
The distribution of dopamine D3 receptors, often studied using [125I]this compound in conjunction with D3-selective ligands like 7-OH-DPAT, shows a more discrete and less abundant pattern compared to D2 receptors. nih.govscholaris.ca Highest levels of D3 binding have been reported in the islands of Calleja and the core and shell regions of the nucleus accumbens. nih.govscholaris.cabrainmaps.org Moderate to low D3 receptor signals are detected in the shell of the nucleus accumbens, frontoparietal cortex, substantia nigra, ventral tegmental area, and specific lobules of the cerebellum (lobules 9 and 10). jneurosci.org Very low or undetectable D3 receptor binding is observed in the dorsal striatum. jneurosci.org
The following table summarizes the reported distribution of D2 and D3 receptors in various rodent brain regions based on studies using this compound:
| Brain Region | Dopamine D2 Receptor Density | Dopamine D3 Receptor Density | Notes |
| Caudate-Putamen (Striatum) | High (heterogeneous) | Low | Ventrolateral/lateral areas higher D2. jneurosci.orgjneurosci.org |
| Nucleus Accumbens | High | High (shell and core) | D2 and D3 in approximately 1:1 ratio in nucleus accumbens. nih.gov |
| Islands of Calleja | Not specified/Moderate | High | Highest levels of D3 binding. nih.govscholaris.cabrainmaps.orgjneurosci.org |
| Olfactory Tubercle | High | Moderate/High | jneurosci.orgscholaris.cabrainmaps.org |
| Substantia Nigra | Important density | Moderate/Low | Somatodendritic autoreceptors. nih.govjneurosci.orgjneurosci.org |
| Ventral Tegmental Area | Important density | Moderate/Low | Somatodendritic autoreceptors. nih.govjneurosci.orgjneurosci.org |
| Neocortex | Present | Low | jneurosci.orgscholaris.cajneurosci.org |
| Cerebellar Cortex | Present (specific layers) | Moderate/Low (lobules 9 & 10) | jneurosci.orgscholaris.cabrainmaps.orgjneurosci.org |
| Hippocampus | Present (stratum lacunosum-moleculare) | Low/Present | jneurosci.orgbrainmaps.org |
| Retina | Present | Not specified | oup.comwikipedia.org |
Developmental Expression of Dopamine D2 Receptors in the Nervous System
Studies using [125I]this compound have provided detailed insights into the ontogeny of dopamine D2 receptors in the rat nervous system. D2 receptors are detected autoradiographically at early embryonic stages, appearing in sensory and sympathetic ganglia at embryonic day 12, which is earlier than reported in some previous studies. nih.gov
In areas with established dopaminergic innervation, such as the nucleus accumbens and olfactory tubercles, the appearance of D2 receptors generally follows the appearance of tyrosine hydroxylase immunoreactivity (an index of dopaminergic innervation) by a few days during embryonic development. nih.gov However, in some projection areas, D2 receptors may appear earlier than tyrosine hydroxylase immunoreactivity. nih.gov In areas of dopaminergic cell bodies like the substantia nigra and ventral tegmental area, D2 receptors, which function as autoreceptors, appear later than tyrosine hydroxylase immunoreactivity, suggesting that feedback regulation by autoreceptors is not present in the initial developmental stages. nih.gov
Investigational Studies of Neurotransmitter System Interactions
This compound has been used to investigate the interactions between the dopaminergic system and other neurotransmitter systems, particularly focusing on the modulation of dopamine receptor function.
Modulation of Dopamine D2 Receptor Affinity by Other Neurotransmitters (e.g., Cholecystokinin Octapeptide)
Cholecystokinin octapeptide (CCK-8) has been shown to modulate dopamine D2 receptor affinity in the striatum of rats. In vitro studies using [125I]this compound binding have demonstrated that CCK-8 can significantly decrease the IC50 value of dopamine for D2 receptor binding sites in the caudate-putamen and nucleus accumbens. nih.govresearchgate.net This suggests that CCK-8 can increase the apparent affinity of dopamine for the D2 receptor in these regions. The modulation by CCK-8 appears to be stronger in areas where CCK and dopamine coexist, such as the nucleus accumbens, supporting the notion of CCK/D2 receptor interactions. nih.govresearchgate.net Ex vivo studies following intraventricular injection of CCK-8 have also shown modulation of [125I]this compound binding, further supporting the in vivo relevance of this interaction. nih.gov
Data from in vitro studies on the modulation of [125I]this compound binding by CCK-8 in rat striatum:
| Brain Region | Effect of 1 nM CCK-8 on Dopamine IC50 for [125I]this compound Binding |
| Caudate-Putamen (Rostral) | Decreased by 46% |
| Caudate-Putamen (Caudal) | Decreased by 56% |
| Nucleus Accumbens (Rostral) | Decreased by 57% |
| Nucleus Accumbens (Caudal) | Decreased by 75% |
This modulation suggests a potential mechanism for interaction between the CCK and dopamine systems, which may be relevant to understanding the neurobiology of certain neuropsychiatric conditions. nih.govnih.gov
Elucidation of Presynaptic and Postsynaptic Dopamine Receptor Function
This compound, as a D2-like receptor antagonist, has been a tool in studies aiming to differentiate between presynaptic and postsynaptic dopamine receptor functions. nih.govgrantome.com Dopamine D2 receptors exist as two main isoforms, D2S (short) and D2L (long), generated by alternative splicing. wikipedia.orgnih.gov The D2S isoform is primarily thought to function as a presynaptic autoreceptor, regulating dopamine synthesis and release, while the D2L isoform is predominantly located postsynaptically. wikipedia.orggrantome.com
The presence of D2 receptors on dopaminergic neurons in the substantia nigra and ventral tegmental area, identified through techniques including those using D2 receptor ligands, supports their role as presynaptic autoreceptors controlling dopamine release. nih.govwikipedia.orgumich.edu
Assessment of Receptor Occupancy and Ligand Efficacy in Vivo
Assessing receptor occupancy in vivo is crucial for understanding the pharmacodynamics of compounds targeting dopamine receptors. Radiolabeled ligands, including [125I]this compound, have been used in ex vivo receptor occupancy studies in animal models. nih.govresearchgate.netsygnaturediscovery.com In these studies, animals are administered a compound, and then the occupancy of receptors in brain tissue is measured using a radiolabeled ligand in vitro. sygnaturediscovery.com
[125I]this compound has been employed to measure the occupancy of D2 receptors in brain regions like the nucleus accumbens following administration of antipsychotic drugs in animal models. nih.gov These studies provide insights into the extent to which a compound binds to its target receptor in a living system at specific doses. sygnaturediscovery.commeliordiscovery.com Comparing in vivo receptor occupancy with in vitro binding data can reveal differences in a compound's pharmacological profile in a more physiological context. nih.gov
Ligand efficacy, the ability of a bound ligand to activate a receptor and elicit a functional response, is another critical aspect studied in preclinical models. While receptor occupancy quantifies binding, efficacy relates to the downstream effects. Functional assays, sometimes coupled with receptor occupancy data obtained using ligands like this compound, are used to assess the efficacy of compounds at dopamine receptors in vivo. researchgate.net Although the provided search results focus more on receptor occupancy and binding, the functional consequences of this compound binding as an antagonist (blocking agonist effects) are implicitly studied in behavioral and physiological experiments where D2 receptor blockade is the intended mechanism of action.
Quantification of Dopamine Receptor Occupation by Exogenous Compounds
The quantification of dopamine receptor occupation is a critical step in preclinical drug development. By using radiolabeled ligands like [125I]-iodosulpride or similar D2/D3 receptor ligands, researchers can directly measure the interaction of a test compound with dopamine receptors in the brain of live animals or in post-mortem tissue. researchgate.netupf.edu This provides essential data on the compound's ability to bind to and occupy these receptors in a physiological context.
For example, studies investigating the role of D3 dopamine receptors have used [125I]-iodosulpride binding to confirm the absence or reduction of D3 receptors in genetically modified mice. researchgate.net In mice with a targeted mutation in the D3 receptor gene, binding of [125I]-iodosulpride to D3 receptors was found to be absent in homozygous mice and greatly reduced in heterozygous mice. researchgate.net This demonstrates the utility of this compound in verifying receptor availability in genetic animal models.
Data on receptor occupancy can be presented in various formats, often showing the percentage of receptors occupied at different doses of the test compound.
Utility in Evaluating Pharmacodynamics of Dopaminergic Agents in Pre-clinical Settings
This compound and similar ligands are instrumental in evaluating the pharmacodynamics of dopaminergic agents in preclinical animal studies. Pharmacodynamics describes the effects of a drug on the body, including its receptor binding characteristics and the resulting functional outcomes. By quantifying dopamine receptor occupancy, researchers can correlate receptor engagement with observed behavioral or physiological effects in animal models. ndineuroscience.comnih.gov
This approach helps to establish dose-response relationships based on receptor occupancy rather than just administered dose, which can be more translatable across species. nih.gov For instance, studies have correlated striatal D2 receptor occupancy levels achieved by antipsychotic drugs in rats with behavioral endpoints like catalepsy and conditioned avoidance response. ndineuroscience.com These studies suggest that a certain threshold of D2 receptor occupancy is required for observing specific behavioral effects, providing a potential link between preclinical findings and clinical outcomes. ndineuroscience.com
The use of this compound or similar radioligands allows for the assessment of how different doses or administration routes of a dopaminergic agent affect its interaction with dopamine receptors over time. This information is vital for understanding the drug's duration of action and informing dosing strategies in subsequent studies.
Contributions to Pre-clinical Disease Model Characterization
This compound has contributed to the characterization of preclinical disease models by providing a tool to investigate alterations in dopamine signaling associated with various conditions.
Insights into Altered Dopamine Signaling in Animal Models (e.g., Diet-induced Obesity)
Animal models of diet-induced obesity have shown alterations in the dopamine system, and this compound has been used to probe these changes. As mentioned earlier, studies in obese OLETF rats found decreased [125I]-iodosulpride binding in the nucleus accumbens, suggesting reduced D2-like receptor availability in this brain region. nih.gov This finding aligns with observations in obese individuals and drug addicts, where decreased D2-like receptor binding in the striatum has been reported. nih.gov
Further research in diet-induced obesity models in rats has indicated higher dopamine levels and increased D1 and D2 receptor levels in the caudate putamen and nucleus accumbens core. diva-portal.org While this specific study measured D1 and D2 receptor protein levels rather than using this compound binding exclusively, it highlights the broader context of altered dopamine signaling in obesity models that can be investigated using ligands like this compound. Changes in dopamine synthesis, release, and receptor function, particularly in the striatum, have been linked to chronic exposure to obesogenic diets in rodents. frontiersin.org
Role in Exploring the Pathophysiological Significance of D3 Dopamine Receptors in CNS Disorders
This compound's affinity for D2-like receptors, including the D3 subtype, has made it useful in exploring the role of D3 receptors in various CNS disorders using animal models. The D3 receptor is primarily located in the limbic areas of the brain, which are involved in reward, motivation, and emotional regulation. mdpi.com
Studies using D3 receptor knockout mice, where the D3 receptor is functionally inactive, have utilized [125I]-iodosulpride binding to confirm the absence or significant reduction of D3 receptors. researchgate.net Behavioral analysis of these mice has shown increased locomotor activity and rearing behavior, suggesting an inhibitory role of D3 receptors in controlling certain behaviors. researchgate.net This provides preclinical evidence for the involvement of D3 receptors in motor control and potentially in disorders characterized by hyperactivity.
Furthermore, selective D3 receptor antagonists have been investigated in animal models of drug addiction, a CNS disorder where the mesolimbic dopaminergic system and D3 receptors are thought to play a significant role. acs.orgresearchgate.net While these studies may not have exclusively used this compound for intervention, the use of selective ligands and the assessment of D3 receptor engagement (which can be evaluated using tools like this compound binding) are fundamental to this line of research. Preclinical studies with selective D3 receptor antagonists have shown promise in reducing drug-seeking behaviors in animal models. acs.orgresearchgate.net
The investigation of D3 receptors in conditions like Restless Legs Syndrome (RLS) in animal models also benefits from tools that can assess D3 receptor function or availability. frontiersin.org Although the precise role of D3 receptor dysfunction in RLS patients is still being investigated, animal models, including those with altered D3 receptor expression or function, are used to explore the sensorimotor aspects of the disorder and the effects of dopaminergic agents. frontiersin.org
Medicinal Chemistry and Drug Discovery Insights Derived from Iodosulpride
Structure-Activity Relationship (SAR) Implications
The study of Iodosulpride's interaction with dopamine (B1211576) receptors has contributed to understanding the structural features required for binding and activity at these targets. SAR studies generally investigate the relationship between a molecule's chemical structure and its biological activity, helping to identify features that enhance or decrease activity. oncodesign-services.com
Use as a Standard for Evaluating D2/D3 Selectivity of Novel Compounds
This compound, particularly in its radiolabeled form ([125I]-iodosulpride), has been utilized as a highly sensitive and selective ligand for D2 dopamine receptors. nih.gov It has also been used in studies examining the binding of compounds to both D2 and D3 receptor subtypes. nih.govmolbiolcell.org The high affinity and low nonspecific binding of [125I]-iodosulpride have made it a valuable probe for studying the distribution and properties of these receptors. nih.govnih.gov By comparing the binding of novel compounds to D2 and D3 receptors in the presence of [125I]-iodosulpride, researchers can evaluate their selectivity profiles. nih.govmolbiolcell.org For instance, studies have used [125I]-iodosulpride along with unlabeled selective ligands, such as 7-OH-DPAT (a D3-selective compound), to differentiate binding to D2 and D3 sites and thus assess the selectivity of other compounds. nih.gov
Guiding Principles for Dopamine Receptor-Targeted Ligand Design
Insights gained from studies using this compound have contributed to the understanding of structural requirements for ligands targeting D2 and D3 receptors. The development of selective ligands for dopamine receptor subtypes is a significant area of research in medicinal chemistry due to their involvement in various neurological and psychiatric disorders. nih.gov The high sequence homology between D2 and D3 receptors, particularly in the transmembrane domains, presents a challenge in designing subtype-selective compounds. nih.govresearchgate.net Studies on the binding of ligands like this compound have helped to elucidate the interactions within the binding pocket, guiding the design of new compounds with improved affinity and selectivity. nih.govnih.gov While general principles for designing D2-like receptor ligands involve an aromatic head group, an amine moiety, and a lipophilic appendage, specific modifications and linkers can influence D2/D3 selectivity. researchgate.netresearchgate.net
Screening and Characterization of Novel Dopaminergic Drug Candidates
This compound has been employed in binding assays to screen and characterize the activity of novel compounds at dopamine receptors, particularly D2 and D3 subtypes. molbiolcell.org Radioligand binding studies using [125I]-iodosulpride allow for the determination of binding affinities (Ki values) and the assessment of how novel drug candidates compete for binding sites on the receptors. molbiolcell.orgacs.org This is a crucial step in the drug discovery process to identify compounds with desired receptor interaction profiles. For example, studies evaluating novel D3-selective antagonists or partial agonists have used binding assays with radioligands like [125I]-iodosulpride to determine their affinity and selectivity compared to D2 receptors. researchgate.netacs.org
Theoretical Considerations in Ligand-Receptor Design for Specific Dopamine Subtypes
Theoretical approaches, such as computational methods, complement experimental studies involving compounds like this compound in understanding ligand-receptor interactions and guiding the design of subtype-specific ligands. Homology modeling and molecular dynamics simulations are used to create models of dopamine receptor subtypes and analyze the binding poses and interactions of ligands. nih.govpreprints.org These studies aim to identify key residues in the binding pocket responsible for selective binding to different dopamine receptor subtypes. nih.gov While experimental data from compounds like this compound inform these models, theoretical considerations help to predict the binding affinity and selectivity of novel compounds before their synthesis and testing. nih.govnih.gov Understanding the subtle differences in the binding sites of D2 and D3 receptors through computational analysis aids in the rational design of ligands with enhanced subtype selectivity. nih.govnih.gov
Analytical and Bioanalytical Methodologies for Iodosulpride
Radiochemical Synthesis and Purity Assessment of [125I]-Iodosulpride
The radiochemical synthesis of [125I]-iodosulpride is essential for its use as a radioligand in binding studies. One method for preparing iodine-125-labeled substituted benzamide (B126), including the S enantiomer of a compound related to Iodosulpride, involves treating a tri-n-butyltin derivative with sodium iodide-125 and chloramine-T in dilute hydrochloric acid. This method has been reported to yield the radiolabeled compound with good radiochemical yield and high radiochemical purity. nih.gov
Purity assessment of radiolabeled compounds like [125I]-iodosulpride is critical to ensure that the observed radioactivity is indeed associated with the target molecule and not with impurities or degradation products. Radiochemical purity can be assessed using techniques such as radio-HPLC and radio-TLC. snmjournals.orgcore.ac.uk For instance, reverse-phase HPLC with a suitable mobile phase and flow rate can be used, with detection by a radiometric detector. snmjournals.orgcore.ac.ukmz-at.de Radio-TLC on silica (B1680970) plates with an appropriate solvent system is another method for assessing radiochemical purity. core.ac.uk The radiochemical purity of [125I]-iodosulpride has been reported to be at least 97% using such methods. nih.gov
Quantitative Analysis of this compound in Biological Matrices
Quantitative analysis of compounds in biological matrices is fundamental for understanding their distribution and concentration in biological systems. While direct methods specifically for this compound in biological matrices for pharmacokinetic (PK) studies were not extensively detailed in the search results, methodologies developed for related compounds, such as other substituted benzamides like sulpiride (B1682569) and amisulpride (B195569), provide insights into the likely approaches. researchgate.netmdpi.comnih.gov Biological matrices, such as plasma, urine, serum, and tissue, are complex and contain numerous endogenous substances that can interfere with the accurate quantification of an analyte. wisdomlib.orgmdpi.com
Commonly employed techniques for the quantitative analysis of drugs in biological matrices include high-performance liquid chromatography (HPLC) coupled with various detectors, such as electrochemical detection, UV detection, or fluorescence detection, and liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.netijsr.netnih.govchromatographyonline.com Sample preparation is a crucial step to isolate the analyte from the complex matrix and minimize interference. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are frequently used for this purpose. mdpi.comnih.govijsr.net
For instance, methods for quantifying sulpiride in biological fluids have utilized HPLC with UV detection after extraction with chloroform. researchgate.net Amisulpride quantification in plasma and saliva has been achieved using LC-DAD and LC-MS/MS following SPE or LLE. mdpi.comnih.gov These examples highlight the typical strategies involving chromatographic separation and sensitive detection coupled with effective sample preparation to quantify substituted benzamides in biological samples. researchgate.netmdpi.comnih.govresearchgate.netijsr.net
Imaging mass spectrometry (IMS), such as MALDI-IMS, has also been explored for the quantitative analysis and spatial distribution visualization of drugs in tissue sections, with methods validated against LC-MS/MS. jst.go.jpnih.govacs.orgcapes.gov.br While not specifically demonstrated for this compound in the provided results, this indicates the potential for advanced techniques in analyzing drug distribution in tissues.
Quality Control for Radioligand-Based Research
Quality control (QC) is paramount in radioligand-based research to ensure the reliability and reproducibility of binding study results. For radioligands like [125I]-iodosulpride, QC involves several aspects, including verifying radiochemical purity, specific activity, and the integrity of the radioligand over time. core.ac.uknovartis.com
Regular assessment of radiochemical purity using methods like radio-HPLC and radio-TLC is a key QC measure to detect potential degradation or the presence of impurities that could affect binding results. core.ac.uk Specific activity, which is the amount of radioactivity per unit mass of the radioligand, is another critical parameter that needs to be accurately determined and monitored. nih.govnih.gov
Furthermore, the stability of the radioligand under storage conditions is important. Radioligands can be subject to radiolysis or chemical degradation, which can alter their binding characteristics. mdpi.com QC procedures should include assessing the radiochemical purity and specific activity of the radioligand at regular intervals to ensure it remains suitable for use in binding experiments. core.ac.uk
In receptor binding studies using [125I]-iodosulpride, proper handling of brain tissue sections, incubation conditions with the radioligand, and washing steps to remove unbound radioactivity are all part of the experimental quality control to ensure specific binding is accurately measured. nih.govucl.ac.beulaval.ca Nonspecific binding should also be evaluated, typically by incubating parallel sets of samples with the radioligand in the presence of a high concentration of an unlabeled competitor. nih.gov
Future Directions and Emerging Research Avenues for Iodosulpride Applications
Elucidating Novel Dopamine (B1211576) Receptor Interactions and Signaling Complexes
Future research involving compounds like iodosulpride is poised to further unravel the intricate interactions and signaling complexes involving dopamine receptors, particularly the D2 and D3 subtypes to which this compound binds with high affinity. nih.govmolbiolcell.org The recognition that dopamine receptors can form heteromers has significantly expanded the range of physiologically relevant signaling complexes and potential drug targets. nih.gov These heteromeric complexes can exhibit pharmacological and functional properties distinct from their constituent receptors. nih.gov Studies have shown that D2 and D3 receptors interact with other proteins, such as GIPC (GAIP interacting protein, C terminus), which can influence receptor trafficking and signaling. molbiolcell.org For instance, GIPC has been shown to interact specifically with D2R and D3R, but not D4R, and can reduce D3R signaling and cointernalize with D2R and D3R, potentially protecting them from degradation. molbiolcell.org Further studies are needed to directly demonstrate the formation of GPCR/GIPC/GAIP multimeric complexes. molbiolcell.org Additionally, interactions between adenosine (B11128) A2A and dopamine D2 receptors in heteromeric complexes are being investigated, highlighting the complex interplay between different receptor systems and their impact on signaling pathways. mdpi.com These interactions, particularly within A2AR/D2R heteromeric complexes, can involve allosteric modulation, where the binding of a ligand to one receptor affects the affinity or signaling of the other receptor within the complex. mdpi.com Understanding these complex interactions and the composition of signaling complexes is crucial for identifying novel therapeutic targets and developing more selective pharmacotherapies for neuropsychiatric disorders. nih.gov
Advancements in Radioligand Development Based on this compound Core Structure
This compound, particularly in its radiolabeled form like [125I]this compound, has historically served as a valuable radioligand for studying dopamine D2 and D3 receptors through techniques such as autoradiography and binding assays. pubcompare.ainih.govpnas.org Advancements in radioligand development based on the this compound core structure could focus on creating novel probes with enhanced selectivity, higher affinity, or improved pharmacokinetic properties for use in advanced imaging techniques like Positron Emission Tomography (PET). While the provided search results highlight the use of [125I]this compound in past research pubcompare.ainih.govpnas.org, the broader field of radioligand development is actively pursuing new compounds and isotopes for imaging various targets, including dopamine receptors. fiercepharma.comswissrockets.com For example, the development of D3-preferring agonists and radiotracers like 11C-PHNO demonstrates the ongoing effort to create highly selective ligands for specific dopamine receptor subtypes. mdpi.com Future work could involve modifying the this compound structure to create ligands with improved binding characteristics or to incorporate different radioisotopes suitable for PET imaging, which offers higher spatial resolution and quantitative capabilities compared to traditional autoradiography. The goal is to develop radioligands that can provide more precise in vivo measurements of receptor density, occupancy, and signaling in the living brain.
Integration of this compound-Based Research with Multimodal Neuroimaging Techniques
Integrating research utilizing this compound-based radioligands with multimodal neuroimaging techniques represents a significant future direction. Multimodal neuroimaging, which combines data from different modalities such as PET (using radioligands), fMRI, EEG, and MEG, provides a more comprehensive understanding of brain function and structure than single modalities alone. frontiersin.orgplos.orgnih.gov While this compound itself, typically labeled with I-125, is more commonly associated with in vitro or ex vivo techniques like autoradiography pubcompare.ainih.govvanderbilt.eduescholarship.org, the knowledge gained from this compound binding studies can inform the interpretation of findings from in vivo PET imaging using other D2/D3 receptor radioligands. Future research could involve developing novel this compound-derived radioligands labeled with isotopes suitable for PET, such as Carbon-11 or Fluorine-18, to enable in vivo imaging of D2/D3 receptors in conjunction with other neuroimaging modalities. dntb.gov.ua This integration would allow researchers to correlate receptor availability and dynamics (measured by PET) with brain activity (fMRI), electrical signals (EEG/MEG), and structural information. frontiersin.orgnih.gov Such integrated approaches are crucial for elucidating the complex interplay between dopamine receptor function and neural circuit activity in both healthy and diseased states. frontiersin.org The challenge lies in effectively combining these heterogeneous data sources to form holistic, multi-faceted representations of brain function. frontiersin.org
Application in Advanced Computational and Predictive Modeling of Dopamine Systems
The data obtained from studies using this compound, particularly regarding dopamine D2 and D3 receptor binding and distribution, can be valuable for informing and validating advanced computational and predictive models of dopamine systems. escholarship.orgresearchgate.netplos.org Computational models are increasingly used to simulate dopamine release, diffusion, uptake, and receptor interactions, helping to refine our understanding of dopamine transmission. plos.org Data on receptor density and affinity, partly obtained through radioligand binding studies using compounds like this compound pnas.orgescholarship.org, are essential parameters for building realistic computational models. researchgate.net Future research can leverage these data to develop more sophisticated models that can predict the behavior of dopamine systems under different physiological and pharmacological conditions. researchgate.netplos.orgnih.gov These models can help in prescreening potential therapeutics, identifying immediate side effects, and assessing the impact of risk factors for diseases involving dopaminergic dysfunction. nih.gov Novel computational models are being developed to predict the binding affinity of dopamine analogs to dopamine receptors, and data from binding studies are crucial for evaluating the predictive utility of these models. researchgate.net Integrating data from multimodal neuroimaging, including PET data informed by radioligand characteristics, with computational models can lead to a more comprehensive and predictive understanding of neural circuits and their relation to behavior and disease. frontiersin.orgplos.orgbiorxiv.org
Q & A
Q. What is the primary pharmacological target of Iodosulpride in neuropharmacological research?
this compound is a selective ligand used to study dopamine receptors, particularly the D2 and D3 subtypes. Its binding affinity allows researchers to differentiate receptor-specific signaling pathways in neurological disorders. Methodologically, validate its specificity using comparative assays with other ligands (e.g., (+)-PHNO for D3 receptors) and autoradiography controls to minimize off-target effects .
Q. What experimental models are commonly used to study this compound's receptor binding specificity?
Primate models, such as those examining tardive dyskinesia, are frequently employed due to their neuroanatomical similarity to humans. In vitro studies use striatal and extrastriatal tissues to map receptor distribution, while in vivo positron emission tomography (PET) imaging quantifies regional binding. Ensure tissue preparation follows standardized protocols to maintain receptor integrity, and report statistical variability in binding measurements .
Q. How does this compound compare to other dopamine receptor ligands in terms of experimental utility?
Unlike non-selective ligands, this compound’s D3/D2 selectivity enables precise receptor subtype analysis. However, cross-validate results with complementary techniques (e.g., mRNA localization for D3 receptors in PPT-positive cells) to confirm specificity. Include negative controls (e.g., unlabeled competitor ligands) to reduce false positives .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's binding affinity across dopamine receptor subtypes?
Contradictory findings often arise from tissue heterogeneity or methodological variability. To resolve this:
- Perform competitive binding assays with increasing concentrations of unlabeled ligands.
- Use in situ hybridization to correlate receptor mRNA expression with binding data.
- Apply meta-analyses to compare results across studies, ensuring alignment with statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .
Q. What methodological considerations are critical when designing longitudinal studies involving this compound in primate models?
- Sample Size : Calculate power analyses to ensure adequate detection of receptor density changes over time.
- Controls : Include baseline binding measurements and age-matched untreated cohorts.
- Data Collection : Standardize PET imaging intervals and anesthesia protocols to minimize variability.
- Ethics : Adhere to institutional guidelines for primate welfare and data transparency .
Q. How should researchers interpret unexpected this compound binding in non-target regions like the globus pallidus internus (GPi)?
Unexpected binding in GPi (as observed in haloperidol-treated primates) may indicate D3 receptor upregulation or ligand cross-reactivity. Follow-up strategies:
Q. What strategies improve the reproducibility of this compound-based receptor studies?
- Detailed Protocols : Document tissue handling, ligand concentrations, and incubation times.
- Blinded Analysis : Use independent observers for autoradiography quantification.
- Open Data : Share raw binding datasets and statistical code in public repositories. Reference pharmaceutical research guidelines for standardized reporting of biological replicates and statistical methods .
Q. How can computational modeling enhance the interpretation of this compound binding data?
Integrate kinetic modeling (e.g., Logan plots for PET data) to estimate receptor occupancy and dissociation rates. Validate models with in silico simulations of ligand-receptor interactions, incorporating structural data from cryo-EM or X-ray crystallography. Cross-reference results with transcriptomic databases (e.g., Allen Brain Atlas) to contextualize receptor expression patterns .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
